molecular formula C8H13NO B1272491 4-(Furan-2-yl)butan-2-amine CAS No. 768-57-0

4-(Furan-2-yl)butan-2-amine

Cat. No.: B1272491
CAS No.: 768-57-0
M. Wt: 139.19 g/mol
InChI Key: FMXPHTQMUMXJKJ-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)butan-2-amine is an organic compound with the molecular formula C₈H₁₃NO. It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)butan-2-amine typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. One common method includes the alkylation of furan with a suitable alkyl halide, followed by amination to introduce the amine group. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

4-(Furan-2-yl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the furan ring and the propylamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(furan-2-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXPHTQMUMXJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378163
Record name 3-Furan-2-yl-1-methyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-57-0
Record name α-Methyl-2-furanpropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furan-2-yl-1-methyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(furan-2-yl)butan-2-amine
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